molecular formula C13H18N4OS B15198111 5-(1,3-Dimethyl-1H-pyrazol-4-ylmethylene)-3-isobutyl-2-mercapto-3,5-dihydro-imidazol-4-one

5-(1,3-Dimethyl-1H-pyrazol-4-ylmethylene)-3-isobutyl-2-mercapto-3,5-dihydro-imidazol-4-one

Cat. No.: B15198111
M. Wt: 278.38 g/mol
InChI Key: QFLDHTRYLYDJDZ-VZUCSPMQSA-N
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Description

(E)-5-((1,3-Dimethyl-1h-pyrazol-4-yl)methylene)-3-isobutyl-2-mercapto-3,5-dihydro-4h-imidazol-4-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, an imidazole ring, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-((1,3-Dimethyl-1h-pyrazol-4-yl)methylene)-3-isobutyl-2-mercapto-3,5-dihydro-4h-imidazol-4-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Imidazole Ring: The imidazole ring is formed by the condensation of a 1,2-diamine with a carbonyl compound.

    Coupling Reaction: The pyrazole and imidazole rings are coupled through a methylene bridge, often using a base such as sodium hydride or potassium carbonate.

    Introduction of the Mercapto Group: The mercapto group is introduced via a thiolation reaction, typically using thiourea or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the imidazole or pyrazole rings.

    Substitution: Various substituents can be introduced at different positions on the rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Reduced imidazole or pyrazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

(E)-5-((1,3-Dimethyl-1h-pyrazol-4-yl)methylene)-3-isobutyl-2-mercapto-3,5-dihydro-4h-imidazol-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-5-((1,3-Dimethyl-1h-pyrazol-4-yl)methylene)-3-isobutyl-2-mercapto-3,5-dihydro-4h-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Receptor Activity: Interacting with receptors to modulate their activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

  • (E)-5-((1,3-Dimethyl-1h-pyrazol-4-yl)methylene)-3-isobutyl-2-mercapto-3,5-dihydro-4h-imidazol-4-one
  • (E)-5-((1,3-Dimethyl-1h-pyrazol-4-yl)methylene)-3-isobutyl-2-mercapto-3,5-dihydro-4h-imidazol-4-one

Uniqueness:

  • Structural Features: The presence of both pyrazole and imidazole rings, along with the mercapto group, makes this compound unique compared to other similar compounds.
  • Reactivity: The compound’s reactivity, particularly in oxidation and substitution reactions, distinguishes it from other compounds with similar structures.

Properties

Molecular Formula

C13H18N4OS

Molecular Weight

278.38 g/mol

IUPAC Name

(5E)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H18N4OS/c1-8(2)6-17-12(18)11(14-13(17)19)5-10-7-16(4)15-9(10)3/h5,7-8H,6H2,1-4H3,(H,14,19)/b11-5+

InChI Key

QFLDHTRYLYDJDZ-VZUCSPMQSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/2\C(=O)N(C(=S)N2)CC(C)C)C

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)CC(C)C)C

Origin of Product

United States

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